molecular formula C10H17NO2 B12944138 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid

4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid

Cat. No.: B12944138
M. Wt: 183.25 g/mol
InChI Key: OLKRTYQXXMYKTH-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Variations

The compound 4-(azetidin-3-yl)cyclohexane-1-carboxylic acid derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is a cyclohexane ring substituted at position 1 with a carboxylic acid group (-COOH) and at position 4 with an azetidin-3-yl group. The azetidine moiety—a four-membered saturated nitrogen heterocycle—is numbered such that the nitrogen atom occupies position 1, with the point of attachment to the cyclohexane at position 3.

Isomeric variations arise from both positional and stereochemical factors. Positional isomers include derivatives where the azetidine group attaches to different positions on the cyclohexane ring, such as the 3-substituted analog 3-(azetidin-3-yl)cyclohexane-1-carboxylic acid . Stereoisomerism is possible due to the cyclohexane ring’s chair conformation, where substituents may occupy axial or equatorial positions. For example, the carboxylic acid group at position 1 and the azetidine group at position 4 could adopt cis or trans spatial arrangements relative to the ring’s plane, though specific stereochemical data for this compound remain unreported in the literature.

Molecular Formula and Structural Descriptors

The molecular formula of 4-(azetidin-3-yl)cyclohexane-1-carboxylic acid is C₁₀H₁₇NO₂ , with a molecular weight of 183.25 g/mol . Key structural descriptors include:

Property Value
SMILES notation C1CC(CCC1C(=O)O)C2CNC2
InChIKey QVUVTJSWNGAQBX-UHFFFAOYSA-N
Topological polar SA ~49.8 Ų (estimated)

The cyclohexane ring adopts a chair conformation, minimizing steric strain between the carboxylic acid and azetidine substituents. The azetidine ring’s puckered geometry introduces steric constraints that may influence intermolecular interactions, such as hydrogen bonding via the secondary amine (-NH-) and carboxylic acid groups.

Comparative Analysis of Azetidine-Containing Cyclohexanecarboxylic Acid Derivatives

Azetidine-containing cyclohexanecarboxylic acids exhibit diverse structural and functional properties depending on substitution patterns. Below is a comparative analysis with related derivatives:

Compound Name Substituent Position Key Structural Features Molecular Weight (g/mol)
4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid 4 Azetidine at C4, -COOH at C1 183.25
3-(Azetidin-3-yl)cyclohexane-1-carboxylic acid 3 Azetidine at C3, -COOH at C1 183.25
4-(3-(Fluoromethyl)azetidin-1-yl)cyclohexane-1-carboxylic acid 4 Fluoromethyl-modified azetidine at C4 215.25
3,4-Diethylcyclohexane-1-carboxylic acid 3,4 Ethyl groups at C3/C4, -COOH at C1 184.27

Key Observations:

  • Positional Isomerism : The 4-substituted derivative (target compound) likely exhibits distinct steric and electronic properties compared to the 3-substituted analog due to differences in spatial proximity between the azetidine and carboxylic acid groups.
  • Functional Group Modifications : Introducing a fluoromethyl group to the azetidine ring (as in the fourth derivative) enhances lipophilicity and metabolic stability, which is critical for pharmaceutical applications.
  • Alkyl vs. Heterocyclic Substituents : Replacing the azetidine group with ethyl chains (third derivative) eliminates nitrogen-based hydrogen bonding capacity, reducing polarity.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

4-(azetidin-3-yl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H17NO2/c12-10(13)8-3-1-7(2-4-8)9-5-11-6-9/h7-9,11H,1-6H2,(H,12,13)

InChI Key

OLKRTYQXXMYKTH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2CNC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid typically involves the formation of the azetidine ring followed by its attachment to the cyclohexane ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a cyclohexane derivative with an azetidine precursor in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety undergoes classical acid-catalyzed and nucleophilic reactions:

Reaction Type Reagents/Conditions Products Key Notes
Esterification Alcohol + H₂SO₄ or DCC/DMAPCorresponding cyclohexane-1-carboxylate esterHigh yields under reflux
Amidation SOCl₂ → RNH₂Cyclohexane-1-carboxamide derivativesRequires activation via acyl chloride
Reduction LiAlH₄ in dry ether4-(Azetidin-3-yl)cyclohexanemethanolComplete reduction in anhydrous conditions

Azetidine Ring Reactivity

The strained azetidine ring participates in ring-opening and substitution reactions due to its inherent instability:

Reaction Type Reagents/Conditions Products Key Notes
Acid-Catalyzed Ring Opening HCl (aq), reflux3-Aminocyclohexane-1-carboxylic acid derivativeForms primary amine via N-protonation
Nucleophilic Substitution NaNH₂, alkyl halidesN-Alkylated azetidine derivativesLimited by steric hindrance
Oxidation KMnO₄, acidic conditionsAzetidine N-oxide or ring fragmentationDependent on pH and temperature

Cyclohexane Ring Functionalization

The cyclohexane scaffold undergoes regioselective modifications:

Reaction Type Reagents/Conditions Products Key Notes
Epoxidation mCPBA, CH₂Cl₂Cyclohexene oxide derivative (if alkene present)Stereospecific addition
Halogenation Br₂, FeBr₃ (radical conditions)Brominated cyclohexane derivativesPreferential substitution at C3/C5

Multicomponent and Catalytic Reactions

Advanced synthetic strategies leverage the compound’s bifunctional nature:

Reaction Type Reagents/Conditions Products Key Notes
Mannich Reaction Aldehyde, amine, catalytic acidβ-Amino acid derivativesSpirocyclic intermediates observed
Cross-Coupling Pd(PPh₃)₄, aryl boronic acidsBiaryl-substituted cyclohexane derivativesSuzuki-Miyaura conditions

Mechanistic Insights

  • Carboxylic Acid Reactivity : Protonation enhances electrophilicity, facilitating nucleophilic attack (e.g., esterification) .

  • Azetidine Ring Strain : The 3-membered ring’s angle strain (≈90°) lowers activation energy for ring-opening reactions .

  • Steric Effects : Bulky substituents on the cyclohexane ring direct reactivity to less hindered positions (e.g., equatorial vs. axial) .

Comparative Reactivity with Analogues

Compound Key Differences
4-(Butan-2-yloxy)cyclohexane-1-carboxylic acidEther group less reactive than azetidine
1-Amino-3-(1H-triazol-1-yl)cyclohexane-1-carboxylic acidTriazole enables metal coordination

Industrial and Pharmacological Relevance

  • Drug Synthesis : The azetidine ring is a key pharmacophore in protease inhibitors .

  • Scale-Up Challenges : Ring-opening reactions require precise pH control to avoid polymerization .

Scientific Research Applications

Medicinal Chemistry

4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid is investigated for its potential as a pharmacophore in drug design. Its structural features allow it to serve as a building block for synthesizing various bioactive compounds.

Case Study: Antimicrobial Activity
Research indicates that derivatives of azetidine compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate effectiveness against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli . While specific data on this compound's activity is limited, its structural similarities suggest potential efficacy.

Anticancer Research

The compound's unique structure may contribute to its activity against cancer cells. Preliminary studies have indicated that azetidine derivatives can inhibit the growth of certain cancer cell lines.

Case Study: Anticancer Properties
In a study evaluating azetidine derivatives, several compounds displayed promising results in inhibiting tumor growth in vitro. The mechanism of action is believed to involve interference with cellular signaling pathways critical for cancer cell proliferation .

4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid has been studied for its potential biological activities beyond antimicrobial effects. These include:

  • Antiviral Activity : Investigations into its efficacy against viral pathogens such as SARS-CoV have shown some promise in preliminary biochemical evaluations .
  • Anti-inflammatory Properties : The compound has been explored for its role in modulating inflammatory responses, which could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Industrial Applications

The compound is also relevant in the production of specialty chemicals and materials with unique properties. Its versatility allows it to be utilized in various chemical reactions, including oxidation and reduction processes.

Chemical Reaction Overview

Reaction TypeCommon ReagentsMajor Products
OxidationPotassium permanganate, chromium trioxideCarboxylates, carbonyl compounds
ReductionLithium aluminum hydride, sodium borohydrideAlcohols, amines
SubstitutionAlkyl halides, acyl chloridesSubstituted derivatives

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid with structurally related compounds, emphasizing differences in functional groups, molecular weight, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications References
4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid C₁₀H₁₇NO₂ 183.25 Azetidine, Carboxylic acid Potential metal complexation, inferred from analogs
4-[(Naphthalene-2-sulfonamido)methyl]cyclohexane-1-carboxylic acid C₁₈H₂₁NO₄S 363.43 Sulfonamide, Carboxylic acid Cancer therapy (high topological index values predict efficacy)
4-((3-Benzoylthioureido)methyl)cyclohexane-1-carboxylic acid (BTCC) C₁₆H₂₀N₂O₃S 320.41 Benzoylthiourea, Carboxylic acid Third-order nonlinear optical (NLO) properties
4-({[(E)-Pyridin-3-ylmethylidene]amino}methyl)cyclohexanecarboxylic acid C₁₄H₁₈N₂O₂ 246.31 Pyridinylmethylene, Carboxylic acid Biological studies, synthesis of metal complexes
Key Observations:

Sulfonamide derivatives (e.g., C₁₈H₂₁NO₄S) exhibit higher molecular weights and polarities due to the sulfonyl group, which may improve water solubility and binding to biological targets like enzymes involved in cancer pathways . Benzoylthiourea derivatives (e.g., BTCC) demonstrate strong NLO properties, attributed to extended π-conjugation and electron-withdrawing groups .

Topological Indices (TIs) and Property Prediction: Sulfonamide analogs (e.g., C₁₈H₂₁NO₄S) have been analyzed using TIs such as the Zagreb index and Randić index, which correlate with physicochemical properties like melting points and formula weights. These indices suggest that sulfonamide derivatives are promising candidates for cancer drug development due to their balanced hydrophobicity and hydrogen-bonding capacity .

Biological Activity

4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid, also known as 3-(azetidin-3-yl)cyclohexanecarboxylic acid, is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article details its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an azetidine ring fused to a cyclohexane structure with a carboxylic acid functional group. This specific arrangement contributes to its distinct chemical and biological properties, making it a valuable scaffold in drug discovery.

The biological activity of 4-(azetidin-3-yl)cyclohexane-1-carboxylic acid is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The presence of the azetidine ring may enhance metabolic stability and influence binding affinity to biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, azetidine derivatives have shown activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Anti-inflammatory Effects

The compound's carboxylic acid group may contribute to anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Preliminary data suggest that similar compounds can suppress COX activity, indicating potential for anti-inflammatory applications .

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how structural modifications impact biological activity:

  • Azetidine Ring Modifications : Alterations in the azetidine structure can significantly affect metabolic stability and binding affinities.
  • Carboxylic Acid Group : The presence of this functional group is essential for maintaining activity against various pathogens and cancer cells.

Table 1 summarizes findings from SAR studies:

Modification Effect on Activity Reference
Azetidine ring sizeIncreased metabolic stability
Carboxylic acid positionEssential for antimicrobial activity
Substituents on cyclohexaneAltered binding affinity

Case Study 1: Antimicrobial Efficacy

In a study investigating the antibacterial properties of azetidine derivatives, it was found that compounds similar to 4-(azetidin-3-yl)cyclohexane-1-carboxylic acid exhibited potent activity against Staphylococcus aureus and Escherichia coli. The results indicated that specific structural features were crucial for enhancing antibacterial efficacy .

Case Study 2: Anticancer Activity

Another study focused on the anticancer effects of azetidine derivatives demonstrated that certain modifications led to improved cytotoxicity against breast cancer cell lines. The findings suggested that the introduction of additional polar groups could enhance solubility and bioavailability, thus improving therapeutic outcomes .

Q & A

Q. What are the recommended synthetic strategies for preparing 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid, and how can intermediates be validated?

A common approach involves coupling azetidine derivatives with functionalized cyclohexane precursors. For example, carbodiimide-mediated coupling (e.g., EDCI/HOBt) can link azetidine-3-carboxylic acid to a cyclohexane scaffold . Intermediates should be validated via NMR (e.g., 1^1H/13^{13}C NMR) to confirm regiochemistry and LC-MS for purity (>95%). Column chromatography (e.g., hexane/EtOAc gradients) is critical for isolating intermediates .

Q. What purification methods are optimal for isolating 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid from reaction mixtures?

Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) is effective for high-purity isolation (>99%). For scale-up, flash chromatography using silica gel and polar solvent systems (e.g., CH2_2Cl2_2/MeOH) can be employed. Post-purification, lyophilization ensures solvent-free isolation .

Q. How should researchers characterize the stereochemistry of 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid?

X-ray crystallography is the gold standard for resolving stereochemistry, as demonstrated in related cyclohexane-carboxylic acid derivatives . Alternatively, NOESY NMR can identify spatial proximities between protons on the azetidine and cyclohexane moieties. Chiral HPLC with a cellulose-based column can confirm enantiomeric purity .

Q. What safety protocols are essential when handling azetidine-containing compounds like this derivative?

Use fume hoods, nitrile gloves, and safety goggles. In case of skin contact, rinse immediately with water (≥15 minutes) and seek medical attention . For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers address low yields in the coupling of azetidine-3-carboxylic acid to cyclohexane scaffolds?

Optimize reaction stoichiometry (e.g., 1.2:1 azetidine:cyclohexane ratio) and use activating agents like HATU or DMTMM to improve efficiency. Microwave-assisted synthesis (e.g., 80°C, 30 min) may enhance reaction rates. Monitor by TLC (silica, ninhydrin staining) to track progress .

Q. What analytical techniques resolve contradictions in pharmacological activity data for this compound?

Use orthogonal assays:

  • Binding affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Functional activity : cAMP/GTPγS assays for GPCR targets.
    Cross-validate with in silico docking (e.g., AutoDock Vina) to correlate structural motifs with activity .

Q. How can metabolic stability of 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid be evaluated in preclinical studies?

  • In vitro : Liver microsome assays (human/rat) with LC-MS/MS quantification of parent compound depletion.
  • In vivo : Administer IV/PO doses in rodent models; calculate clearance (CL) and half-life (t1/2_{1/2}) via non-compartmental analysis.
    Include cytochrome P450 inhibition assays to assess drug-drug interaction risks .

Q. What strategies mitigate racemization during synthesis of stereoisomers?

  • Use low-temperature conditions (−20°C) during coupling steps.
  • Employ chiral auxiliaries (e.g., Evans oxazolidinones) to stabilize intermediates.
  • Monitor enantiomeric excess (ee) via chiral HPLC at each synthetic stage .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B).
  • Analyze degradation products via UPLC-PDA-ELSD and high-resolution MS.
  • Store lyophilized samples at −80°C under argon to prevent oxidation/hydrolysis .

Q. What computational methods predict the conformational flexibility of 4-(Azetidin-3-yl)cyclohexane-1-carboxylic acid?

  • Perform molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) in explicit solvent (water, 310 K).
  • Analyze RMSD/RMSF plots to identify flexible regions (e.g., azetidine ring puckering).
  • Compare with NMR-derived 3J^3J coupling constants to validate simulations .

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